3-Amino-2-methylpropanoic acid hydrochloride

Overview

Description

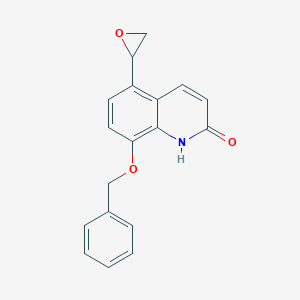

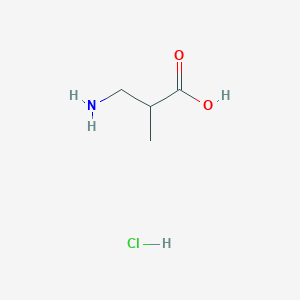

3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-3-Amino-2-methylpropanoic acid hydrochloride, is a chemical compound with the CAS Number: 925704-45-6 . It has a molecular weight of 139.58 . This compound is also known as 3-Aminoisobutyric acid, a product formed by the catabolism of thymine .

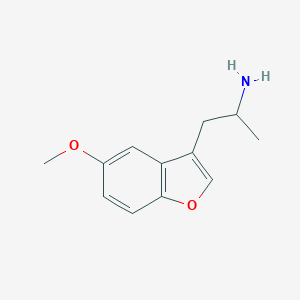

Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylpropanoic acid hydrochloride is represented by the formula C4H10ClNO2 . The InChI code for the compound is 1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 .Physical And Chemical Properties Analysis

3-Amino-2-methylpropanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 139.58 . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications

Methods of Application : The enzyme catalyzes the ATP-dependent condensation of ®-pantoic acid with various amines, including 3-Amino-2-methylpropanoic acid, to yield amide products .

Results : The process achieves amide products with over 99% conversion, demonstrating its efficiency and potential for creating vitamin B5 antimetabolites .

Methods of Application : Synthetic strategies involve intra- and intermolecular reactions leading to various piperidine derivatives .

Results : These derivatives are present in numerous classes of pharmaceuticals, indicating the compound’s versatility in drug synthesis .

Methods of Application : Amino acids, including 3-Amino-2-methylpropanoic acid, are introduced into natural products through various synthetic pathways .

Results : The modifications have led to enhanced performance and minimized adverse effects of the natural products .

Analytical Chemistry

Methods of Application : It is involved in the synthesis of compounds that induce browning of white fat and hepatic β-oxidation .

Results : Studies have shown that it is inversely correlated with cardiometabolic risk factors, suggesting its potential in treating metabolic disorders .

Chemical Engineering

Methods of Application : Researchers employ this amino acid derivative to create mimetics that structurally resemble natural neurotransmitters, allowing them to bind to receptor sites in the brain .

Results : The synthesized analogs have shown potential in modulating neural pathways and could lead to new treatments for neurological disorders .

Methods of Application : The compound is incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Results : The resulting materials demonstrate improved performance metrics suitable for various industrial applications .

Methods of Application : It is introduced into controlled environments to monitor its breakdown by microbial communities and to understand nutrient cycling processes .

Results : Findings contribute to the knowledge of amino acid turnover in nature and help in assessing environmental impacts of organic pollutants .

Methods of Application : It is used to synthesize compounds that impart umami taste and to improve the nutritional value of processed foods .

Results : These applications have led to the development of tastier and more nutritious food products .

Methods of Application : The compound is utilized in creams and serums to promote skin hydration and to reduce the appearance of fine lines .

Results : Clinical trials have shown improvements in skin texture and elasticity, making it a valuable ingredient in cosmetic formulations .

Methods of Application : It is added to feed to improve the nutritional profile and to support the overall well-being of livestock .

Results : Studies indicate increased growth rates and improved immune responses in animals receiving these supplements .

Methods of Application : It is incorporated into peptide chains using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences .

Results : The synthesized peptides have shown promise in preclinical studies for various diseases, including cancer and metabolic disorders .

Methods of Application : The compound is used to modify nucleotides, which can then be incorporated into DNA or RNA strands to study genetic processes .

Results : These modified nucleotides have been crucial in understanding DNA replication, repair, and transcription mechanisms .

Methods of Application : The compound is used to synthesize molecules that can selectively bind to enzymes or receptors, altering their activity .

Results : These probes have provided insights into the regulation of cellular processes and have potential as drug leads .

Methods of Application : The compound is used to coat nanoparticles, which can then be used for targeted drug delivery or diagnostic imaging .

Results : Functionalized nanoparticles have demonstrated improved targeting and reduced toxicity in biomedical applications .

Methods of Application : It is polymerized with other monomers to create polymers that can degrade under specific conditions, reducing environmental impact .

Results : The resulting biodegradable polymers have applications in packaging, agriculture, and medical devices .

Methods of Application : The compound is used as a ligand or a co-catalyst in catalytic systems to enhance reaction rates and selectivity .

Results : These new catalysts have led to more efficient and sustainable chemical processes in various industries .

Safety And Hazards

properties

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502513 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylpropanoic acid hydrochloride | |

CAS RN |

28267-25-6 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)